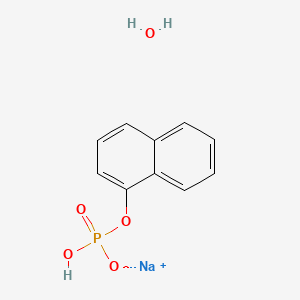
(+-)-DEOXYEPHEDRINE-TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-DEOXYEPHEDRINE-TFA typically involves the reduction of ephedrine or pseudoephedrine. One common method includes the catalytic hydrogenation of ephedrine in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of (±)-DEOXYEPHEDRINE-TFA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (±)-DEOXYEPHEDRINE-TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of N-methyl-1-phenylpropan-2-amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(±)-DEOXYEPHEDRINE-TFA has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for studying amine transporters.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (±)-DEOXYEPHEDRINE-TFA involves its interaction with monoamine transporters, particularly the norepinephrine and dopamine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other sympathomimetic amines.
Comparison with Similar Compounds
Ephedrine: A naturally occurring alkaloid with similar structural features.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Methamphetamine: A synthetic derivative with potent central nervous system stimulant effects.
Uniqueness: (±)-DEOXYEPHEDRINE-TFA is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. This makes it a valuable compound for various research applications where these properties are advantageous.
Properties
CAS No. |
120442-70-8 |
|---|---|
Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-9(8-10-6-4-3-5-7-10)16(2)11(17)12(13,14)15/h3-7,9H,8H2,1-2H3 |
InChI Key |
AXAFMXNUGNZMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)C(F)(F)F |
Synonyms |
(+-)-DEOXYEPHEDRINE-TFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


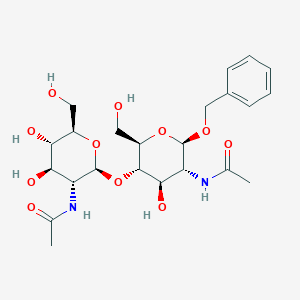
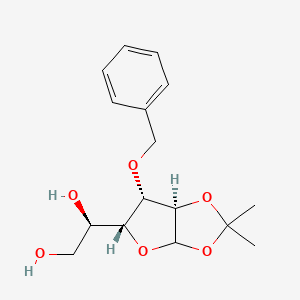

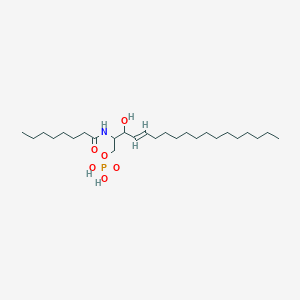

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
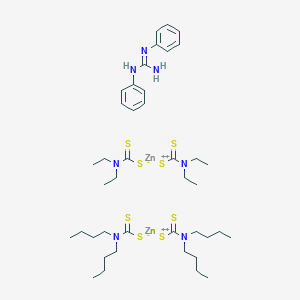
![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)
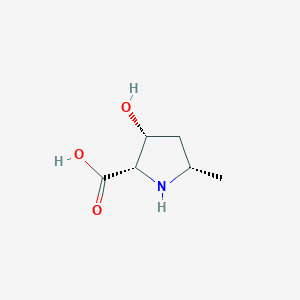
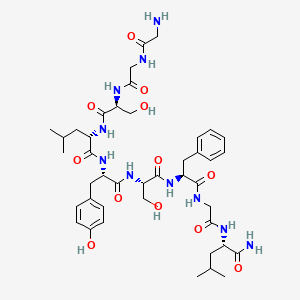
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
